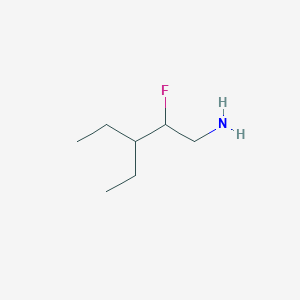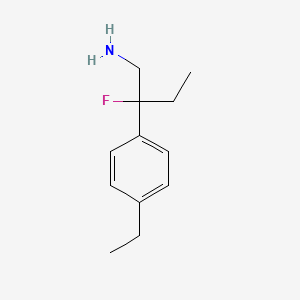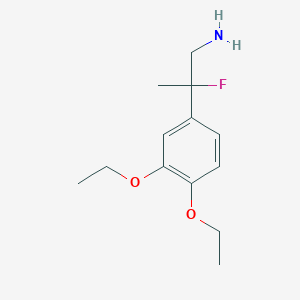
2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine
概要
説明
“2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine” is a synthetic compound. It belongs to the class of organic compounds known as phenethylamines, which are compounds containing a phenethyl portion, which consists of a phenyl group substituted at the second position by an ethan-1-amine .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new method for the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline based on the reaction of 2-(3,4-dimethoxyphenyl)ethan-1-amine (homoveratrylamine) with aliphatic nitro compounds in polyphosphoric acid (PPA) was developed .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not documented, similar compounds have been used in various chemical reactions. For example, a depside derivative was synthesized through a facile approach in high yields .
科学的研究の応用
Chemical Synthesis and Regioselectivity : Studies have shown methodologies for the synthesis of functionalized β-fluoro amines, which are important intermediates in organic synthesis. The regioselective ring-opening of aziridinium salts by bromide and fluoride ions can lead to the synthesis of 2-amino-1-fluoropropanes, indicating potential routes for synthesizing compounds like 2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine and exploring their chemical behavior and applications in synthesis (D’hooghe & Kimpe, 2006).
Pharmacological Studies : The modification of phenethylamine structures, including those with methoxy groups, has been studied for their potential psychotomimetic activities, suggesting that derivatives like this compound might have applications in neurological or pharmacological research (Zweig & Castagnoli, 1977).
Sensory Applications : Research into optically active compounds and their use as enantioselective fluorescent detectors for amino alcohols and metal cations indicates that compounds like this compound could have applications in the development of sensory devices or as molecular probes in analytical chemistry (Shaferov et al., 2020).
Antitumor Research : The development of amino acid prodrugs of antitumor agents and the study of their mechanisms and efficacy in preclinical models suggest a potential research avenue for compounds like this compound in the field of medicinal chemistry and oncology (Bradshaw et al., 2002).
Catalysis and Reaction Studies : The amination of alcohols and other substrates over supported catalysts, leading to the production of amino alcohols, highlights the relevance of studying compounds like this compound in the context of catalytic processes and reaction mechanism elucidation (Bassili & Baiker, 1990).
Safety and Hazards
作用機序
Target of action
Compounds with similar structures, such as Tetomilast , are known to target cAMP-specific 3’,5’-cyclic phosphodiesterase 4D in humans . This enzyme plays a crucial role in intracellular signal transduction.
Mode of action
The interaction of these compounds with their targets often involves binding to the active site of the enzyme, which can inhibit its activity and lead to changes in cellular signaling .
Biochemical pathways
The inhibition of cAMP-specific 3’,5’-cyclic phosphodiesterase 4D can affect the cAMP-dependent pathway, leading to changes in the levels of cAMP in the cell and downstream effects on cellular signaling .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific cells and tissues where the target enzyme is expressed. Changes in cAMP levels can have wide-ranging effects on cellular function, including changes in gene expression, cell proliferation, and apoptosis .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. For example, certain compounds can be metabolized or degraded more quickly under specific conditions, which can affect their efficacy .
生化学分析
Biochemical Properties
2-(3,4-Diethoxyphenyl)-2-fluoropropan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme that hydrolyzes acetylcholine in the nervous system . This interaction can lead to changes in nerve impulse transmission, affecting both vertebrates and invertebrates. Additionally, this compound may interact with other proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells . This can result in altered cellular metabolism and potentially impact cell survival and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity and thereby affecting neurotransmission . Additionally, it may interact with other enzymes and proteins, leading to changes in their activity and subsequent alterations in cellular processes. These interactions can result in enzyme inhibition or activation, as well as changes in gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including changes in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At higher doses, it may lead to toxic or adverse effects, including neurotoxicity and oxidative stress . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can influence its overall effects on cellular function.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
特性
IUPAC Name |
2-(3,4-diethoxyphenyl)-2-fluoropropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FNO2/c1-4-16-11-7-6-10(13(3,14)9-15)8-12(11)17-5-2/h6-8H,4-5,9,15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVNYIUHYJQRBTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(CN)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


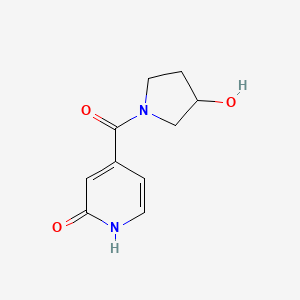
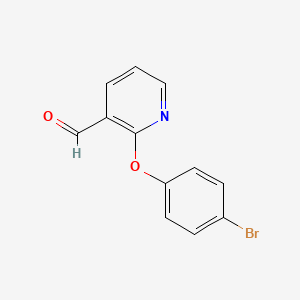
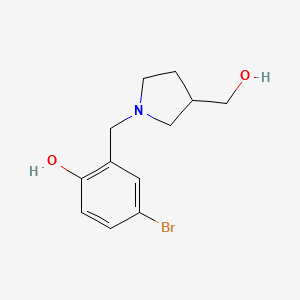

![6-Methoxydibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474048.png)
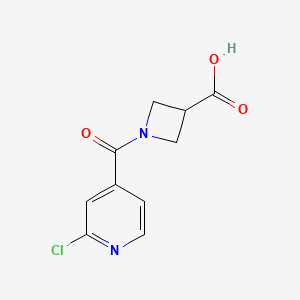
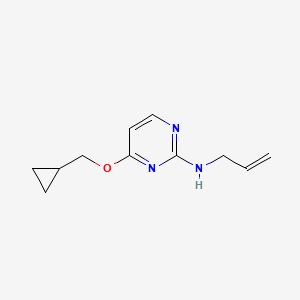


![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1474057.png)
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1474060.png)

